2,4,6-Trimethylpyridine
Overview
Description
Collidine appears as a clear colorless liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals.
Scientific Research Applications
Hydrophobic and Hydrophilic Interactions
- 2,4,6-Trimethylpyridine exhibits mixed hydrophobic-hydrophilic nature, interacting with water molecules in a unique manner. It forms a clathrate-like structure in dilute aqueous solutions, with hydrophobic hydration at low amine concentrations and hydrophilic hydrogen bond interactions at higher concentrations (Marczak & Banaś, 2001).
Molar Enthalpy of Formation
- The standard molar enthalpy of formation for liquid this compound is significant for understanding its thermochemical properties (Silva, Matos, & Rio, 1997).
Purification and Assay
- A simple method for assaying the purity of this compound, commonly used in fixing tissue for microscopy, is important for ensuring the quality of this chemical in scientific applications (Yaseen, 1969).
Isotope Effects in NMR Shifts
- Deuteriation of this compound impacts the lanthanide-induced shift in NMR, providing insights into the steric and isotope effects in chemical analysis (Balaban, Stânoiu, & Chiraleu, 1976).
Volumetric Properties in Binary Mixtures
- Studying the volumetric properties of this compound in mixtures with other solvents enhances understanding of its interactions and potential applications in various solvents (Przybyla, Lodowski, & Marczak, 2012).
Synthesis of Functional Materials
- The synthesis of derivatives like 3,5-dicyano-2,4,6-trimethylpyridine from this compound has implications in the development of novel optoelectronic functional materials (Zhenhe, 2007).
Crystal Structures
- Understanding the crystal structure of complexes involving this compound provides valuable information for material science and molecular chemistry applications (Foces-Foces et al., 1999).
Applications in Catalysis
- This compound's role in oxidative ammonolysis using vanadium-titanium oxide catalysts is crucial for the synthesis of cyanopyridines, which have industrial significance (Kagarlitsky & Krichevsky, 2003).
Resin Synthesis
- The polymerization of this compound leads to heat-resistant resins, highlighting its potential in creating high-performance materials (Bloch & Ropars, 1983).
Thermodynamic Measurements
- Measurements of excess enthalpies in mixtures with this compound contribute to the understanding of its thermodynamic behavior in chemical processes (Wilczura & Kasprzycka-Guttman, 1995).
In Situ Ligand Reaction Studies
- The study of this compound in hydrothermal in situ ligand reactions reveals insights into copper-mediated oxidative processes, which are relevant in the field of coordination chemistry (Li et al., 2010).
Vibrational Spectra Analysis
- Analyzing the vibrational spectra of this compound enhances the understanding of its molecular structure and behavior under various conditions (Green & Harrison, 1973).
Properties
IUPAC Name |
2,4,6-trimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZVCCNYKMEVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Record name | COLLIDINE | |
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DSSTOX Substance ID |
DTXSID1051561 | |
Record name | 2,4,6-Trimethylpyridine | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Collidine appears as a clear colorless liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Colorless liquid with an aromatic odor; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | COLLIDINE | |
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Record name | 2,4,6-Collidine | |
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Boiling Point |
170.4 °C | |
Record name | 2,4,6-COLLIDINE | |
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Flash Point |
58 °C, 136 °F | |
Record name | 2,4,6-Collidine | |
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Record name | 2,4,6-COLLIDINE | |
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Solubility |
Sol in methanol, ethanol, chloroform, benzene, toluene, and dil acids; miscible with ether, Sol in acetone, Sol in water (in g/100 ml water): 20.8 g @ 6 °C, 3.5 g @ 20 °C, 1.8 g @ 100 °C | |
Record name | 2,4,6-COLLIDINE | |
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Density |
0.913 @ 20 °C/20 °C | |
Record name | 2,4,6-COLLIDINE | |
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Vapor Pressure |
1.99 [mmHg], 1.99 mm Hg @ 25 °C | |
Record name | 2,4,6-Collidine | |
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Record name | 2,4,6-COLLIDINE | |
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Color/Form |
Colorless liquid | |
CAS No. |
29611-84-5, 108-75-8 | |
Record name | COLLIDINE | |
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Record name | 2,4,6-Trimethylpyridine | |
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Record name | 2,4,6-Collidine | |
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Record name | s-Collidine | |
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Record name | Pyridine, 2,4,6-trimethyl- | |
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Record name | 2,4,6-Trimethylpyridine | |
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Record name | 2,4,6-trimethylpyridine | |
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Record name | 2,4,6-TRIMETHYLPYRIDINE | |
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Record name | 2,4,6-COLLIDINE | |
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Melting Point |
-44.5 °C | |
Record name | 2,4,6-COLLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |
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